1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine
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Overview
Description
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a piperidine ring attached to the pyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine can be synthesized through a multi-step process involving the condensation of hydrazinopyrimidines with acetylacetone or 1,1,3,3-tetramethoxypropane to form the pyrazole ring . The resulting intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions typically involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur on the pyrimidine ring, facilitated by reagents such as sodium hydride or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways .
Comparison with Similar Compounds
- 6-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidin-4-amine is unique due to its specific combination of pyrazole, pyrimidine, and piperidine rings, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C12H16N6 |
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Molecular Weight |
244.30 g/mol |
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N6/c13-10-2-6-17(7-3-10)11-8-12(15-9-14-11)18-5-1-4-16-18/h1,4-5,8-10H,2-3,6-7,13H2 |
InChI Key |
MALDAPRANKITQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)N3C=CC=N3 |
Origin of Product |
United States |
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